![molecular formula C13H14N4O2 B2947220 1,3-Dimethyl-5-[(E)-(phenylhydrazinylidene)methyl]pyrimidine-2,4-dione CAS No. 80981-29-9](/img/structure/B2947220.png)
1,3-Dimethyl-5-[(E)-(phenylhydrazinylidene)methyl]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1,3-Dimethyl-5-[(E)-(phenylhydrazinylidene)methyl]pyrimidine-2,4-dione” is a chemical compound characterized by a pyrimidine ring substituted with two carbonyl groups . Pyrimidinediones, the class of compounds to which it belongs, are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of pyrimidinediones involves various methods, including the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The synthesis of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues has been reported .Molecular Structure Analysis
The molecular structure of “1,3-Dimethyl-5-[(E)-(phenylhydrazinylidene)methyl]pyrimidine-2,4-dione” is characterized by a pyrimidine ring substituted with two carbonyl groups . Molecular docking of the compounds into the PARP-1 active site was performed to explore the probable binding mode .Chemical Reactions Analysis
The chemical reactions involving “1,3-Dimethyl-5-[(E)-(phenylhydrazinylidene)methyl]pyrimidine-2,4-dione” include nucleophilic substitutions, condensations, ring transformations, and coordination chemistry . The reactions are likely to proceed through a TEMPO complexation/enamine addition/transient α-occupation/β-TEMPO elimination/cyclization sequence .科学的研究の応用
Synthesis and Structural Characterization
Research has focused on the synthesis of complex pyrimidine derivatives and their structural characterization through techniques like NMR spectroscopy. For example, Aggarwal et al. (2009) investigated the synthesis of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines, demonstrating the intricate reactions involved in creating such compounds and elucidating their structures through high-resolution NMR techniques (Aggarwal et al., 2009). This research highlights the potential of pyrimidine derivatives in various applications, including pharmaceuticals and materials science.
Crystallographic Studies
Crystallographic analysis provides detailed information on the molecular and crystal structure of pyrimidine derivatives. For instance, Trilleras et al. (2009) explored the crystal structures of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, revealing insights into the molecular interactions and packing within these compounds (Trilleras et al., 2009). Such studies are crucial for understanding the physical properties and stability of these compounds, which can inform their potential applications.
Catalysis and Green Chemistry
The development of green chemistry approaches for the synthesis of pyrimidine derivatives is of significant interest. Rahmani et al. (2018) reported an efficient synthesis of pyridine-pyrimidines catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica, showcasing an environmentally friendly method for producing these compounds (Rahmani et al., 2018). Such research underscores the importance of sustainable methods in the synthesis of complex molecules.
Antibacterial Activity
The exploration of the antibacterial properties of pyrimidine derivatives is another significant area of research. Shukla et al. (2019) synthesized and evaluated the in vitro antibacterial activity of barbituric acid derivatives, indicating the potential of these compounds in developing new antibacterial agents (Shukla et al., 2019). Such studies are crucial for the pharmaceutical industry, where there is a constant need for new drugs to combat antibiotic-resistant bacteria.
Novel Synthetic Pathways
Research into novel synthetic pathways for creating pyrimidine derivatives, such as the work by Karami et al. (2015), who developed a green synthesis method for dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidines, highlights the ongoing innovation in the field (Karami et al., 2015). These advancements not only contribute to the fundamental understanding of chemical reactions but also to the development of new materials and drugs.
特性
IUPAC Name |
1,3-dimethyl-5-[(E)-(phenylhydrazinylidene)methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-16-9-10(12(18)17(2)13(16)19)8-14-15-11-6-4-3-5-7-11/h3-9,15H,1-2H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGJJBVXNAJOAE-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)C=NNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=O)N(C1=O)C)/C=N/NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5-[(E)-(phenylhydrazinylidene)methyl]pyrimidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

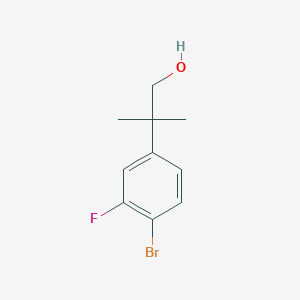
![4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2947141.png)
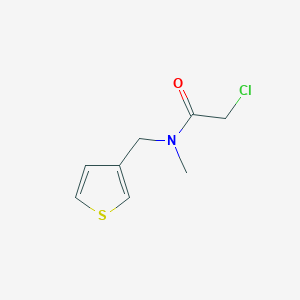
![(3As,7aS)-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride](/img/structure/B2947143.png)
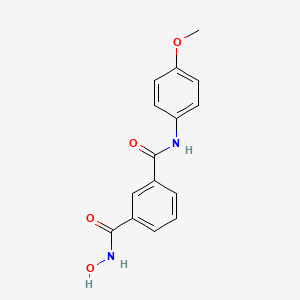
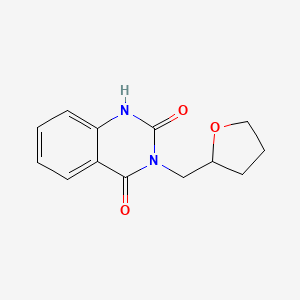
![ethyl 2-[4-(4-bromophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2947147.png)
![5-[(2,6-dichlorophenyl)sulfanyl]-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2947149.png)
![2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2947153.png)
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide](/img/structure/B2947156.png)
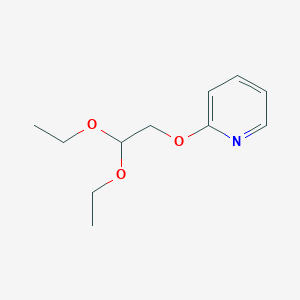
![4-(4-Chlorostyryl)-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidine](/img/structure/B2947158.png)
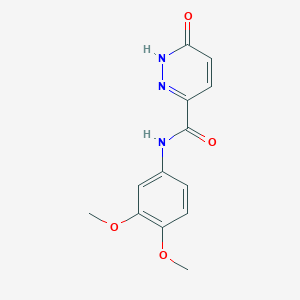
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2947160.png)